An In-depth Technical Guide to THP-PEG24-THP: Chemical Properties, Specifications, and Applications in Proteolysis-Targeting Chimeras (PROTACs)
An In-depth Technical Guide to THP-PEG24-THP: Chemical Properties, Specifications, and Applications in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of THP-PEG24-THP, a bifunctional linker commonly employed in the development of Proteolysis-Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, data presented in structured tables, and visualizations of key chemical and biological processes.
Core Chemical Properties and Specifications
THP-PEG24-THP is a long-chain polyethylene glycol (PEG) derivative where both terminal hydroxyl groups are protected by a tetrahydropyranyl (THP) group. The PEG24 designation indicates a chain of 24 ethylene glycol units. This structure provides a flexible, hydrophilic spacer, which is a critical component in the rational design of PROTACs.
Physicochemical Data
The following table summarizes the key physicochemical properties of THP-PEG24-THP.
| Property | Value |
| Molecular Formula | C₅₉H₁₁₆O₂₆ |
| Molecular Weight | ~1241.57 g/mol |
| IUPAC Name | 2-((71-(cyclohexyloxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontyl)oxy)tetrahydro-2H-pyran |
| Synonyms | THP-PEG24-THP, bis-THP-PEG24 |
| Appearance | White to off-white waxy solid or viscous oil at room temperature |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Limited solubility in alcohols and toluene. Insoluble in diethyl ether. |
Structural Information
The THP protecting groups are acid-labile, allowing for their removal to reveal terminal hydroxyl groups for further chemical modification. The PEG linker itself enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Predicted Spectral Data
Table of Predicted ¹H NMR Chemical Shifts (CDCl₃)
| Protons | Predicted Chemical Shift (ppm) |
| PEG backbone (-O-CH₂ -CH₂ -O-) | ~3.64 (s) |
| THP acetal proton (-O-CH -O-) | ~4.6 (m) |
| THP methylene protons adjacent to ring oxygen (-O-CH₂ -) | ~3.5 and ~3.9 (m) |
| Other THP methylene protons | 1.5-1.9 (m) |
Table of Predicted ¹³C NMR Chemical Shifts (CDCl₃)
| Carbon Atoms | Predicted Chemical Shift (ppm) |
| PEG backbone (-O-C H₂-C H₂-O-) | ~70.5 |
| THP acetal carbon (-O-C H-O-) | ~98.8 |
| THP methylene carbon adjacent to ring oxygen (-O-C H₂-) | ~62.3 |
| Other THP methylene carbons | ~30.5, ~25.5, ~19.5 |
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is expected to show a distribution of sodiated [M+Na]⁺ or potassiated [M+K]⁺ ions, reflecting the polydispersity of the PEG chain. The mass difference between adjacent peaks in the distribution would correspond to the mass of one ethylene glycol unit (44.03 Da).
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a bis-THP protected PEG linker and its subsequent deprotection.
Synthesis of α,ω-bis(tetrahydropyran-2-yl)poly(ethylene glycol)
This protocol describes a general method for the protection of a polyethylene glycol diol with dihydropyran (DHP) under acidic catalysis.
Materials:
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Polyethylene glycol (PEG) of desired molecular weight (e.g., PEG with n≈24)
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3,4-Dihydro-2H-pyran (DHP) (2.5 equivalents per hydroxyl group)
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Pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents per hydroxyl group)
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Dichloromethane (DCM), anhydrous
Procedure:
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Dissolve the polyethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add DHP to the solution.
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Add PPTS to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the product by flash column chromatography on silica gel, eluting with a gradient of methanol in DCM.
Deprotection of THP-PEG-THP to Yield HO-PEG-OH
This protocol outlines the removal of the THP protecting groups under mild acidic conditions to liberate the terminal hydroxyl groups.
Materials:
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THP-PEG-THP
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Acetic acid
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Tetrahydrofuran (THF)
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Water
Procedure:
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Dissolve the THP-PEG-THP in a mixture of THF and water (e.g., 3:1 v/v).
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Add acetic acid to the solution (e.g., to a final concentration of 20-50%).
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Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.
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Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent such as DCM or ethyl acetate.
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Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to yield the deprotected diol.
Application in PROTAC Synthesis
THP-PEG24-THP is a valuable building block for the synthesis of PROTACs. The THP groups allow for the orthogonal functionalization of the two ends of the PEG linker.
PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker derived from THP-PEG-OH.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC for targeted protein degradation.[1][2][3]
Conclusion
THP-PEG24-THP is a versatile and valuable tool in the field of drug discovery, particularly for the development of PROTACs. Its well-defined structure, with a long, hydrophilic PEG spacer and acid-labile THP protecting groups, allows for the controlled and modular synthesis of these complex heterobifunctional molecules. Understanding the chemical properties and experimental protocols associated with THP-PEG24-THP is essential for researchers aiming to design and synthesize novel protein degraders with improved therapeutic potential.
